Product packaging for N-Desmethyl ofloxacin(Cat. No.:CAS No. 82419-52-1)

N-Desmethyl ofloxacin

Cat. No.: B129235
CAS No.: 82419-52-1
M. Wt: 347.34 g/mol
InChI Key: WKRSSAPQZDHYRV-UHFFFAOYSA-N
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Description

N-Desmethyl Ofloxacin (B1677185) as a Metabolite of Ofloxacinscbt.comcaymanchem.com

Ofloxacin, a broad-spectrum antibiotic, undergoes metabolism in the body, leading to the formation of several byproducts. nih.gov Among these, N-desmethyl ofloxacin is a notable metabolite. pharmacompass.com

Metabolic Pathways of Ofloxacin

The metabolism of ofloxacin is relatively limited, with a significant portion of the drug being excreted unchanged. nih.gov However, the metabolic transformations that do occur are important for the complete elimination of the drug from the body. The primary metabolic pathways for ofloxacin include demethylation and N-oxidation. pharmacompass.comnih.gov Glucuronidation, a process that increases the water solubility of compounds to facilitate their excretion, has also been identified as a metabolic route for ofloxacin. ontosight.ai

Studies have shown that less than 10% of a single dose of ofloxacin is metabolized. pharmacompass.comnih.gov The pyridobenzoxazine ring in ofloxacin's structure appears to reduce the extent of its metabolism. wikipedia.org

Formation and Significance of this compound

This compound is formed through the removal of a methyl group from the piperazine (B1678402) ring of the parent ofloxacin molecule. smolecule.com This biotransformation is a key step in the metabolic processing of ofloxacin. Approximately 3-6% of an administered dose of ofloxacin is converted to this compound. pharmacompass.comnih.gov

This compound as a Related Impurity in Pharmaceutical Productsallmpus.com

The presence of impurities in pharmaceutical products is a critical quality attribute that is closely monitored and controlled. musechem.com this compound is recognized as a process-related impurity and a degradation product of ofloxacin. allmpus.comsynzeal.com

Regulatory Considerations for Impurities in Fluoroquinolones

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and various pharmacopoeias (e.g., European Pharmacopoeia, United States Pharmacopeia) have established strict guidelines for the control of impurities in drug substances and products. jpionline.orgfda.gov These guidelines set limits for acceptable levels of impurities to ensure the safety and efficacy of pharmaceuticals. jpionline.orgnih.gov For fluoroquinolones, as with other drug classes, there is a focus on identifying and controlling impurities that could potentially have adverse effects. pharmaceutical-journal.combasg.gv.atresearchgate.net

Historical Context of Ofloxacin and its Metabolites in Research

Ofloxacin, a synthetic fluoroquinolone, was approved by the FDA in 1990. nih.gov Research into its metabolism and the identification of its metabolites, such as this compound and ofloxacin N-oxide, began in the late 1980s. Early studies in animal models were crucial in elucidating the metabolic fate of ofloxacin. caymanchem.com

Ofloxacin itself is a racemic mixture, meaning it is composed of equal parts of two enantiomers (mirror-image isomers): levofloxacin (B1675101) (the S-(-)-isomer) and dextrofloxacin (the R-(+)-isomer). nih.gov Research has shown that levofloxacin is the more biologically active of the two enantiomers. asm.org The study of ofloxacin's metabolites has been integral to understanding its complete pharmacokinetic profile and ensuring its safe and effective use in clinical practice.

Interactive Data Tables

Table 1: Key Research Findings on this compound

AspectFinding
Metabolite Formation Formed by demethylation of the piperazine ring of ofloxacin. smolecule.com
Percentage of Metabolism Approximately 3-6% of an ofloxacin dose is metabolized to this compound. pharmacompass.comnih.gov
Biological Activity Possesses microbiological activity, but is less potent than ofloxacin. pharmacompass.comnih.gov
Role as an Impurity Considered a process-related impurity and a degradation product in ofloxacin formulations. allmpus.comsynzeal.com
Regulatory Status Listed as Ofloxacin EP Impurity E and Ofloxacin USP Related Compound A. synzeal.comsymteraanalytics.comlgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18FN3O4 B129235 N-Desmethyl ofloxacin CAS No. 82419-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSSAPQZDHYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017803
Record name N-Desmethyl ofloxacin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82419-52-1
Record name N-Desmethyl ofloxacin
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Record name N-Desmethyl ofloxacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82419-52-1
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Record name N-DESMETHYL OFLOXACIN
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Pharmacokinetics and Pharmacodynamics of N Desmethyl Ofloxacin

Absorption and Distribution Studies

Following the administration of ofloxacin (B1677185), it is metabolized into N-desmethyl ofloxacin, which is then distributed throughout the body. researchgate.netacademicjournals.org

Concentrations in Biological Fluids (e.g., serum, urine, cerebrospinal fluid)

This compound is detectable in various biological fluids, including serum and urine. oup.comnih.gov In patients with end-stage chronic renal failure undergoing hemodialysis, the desmethyl metabolite is produced in all patients, with peak serum concentrations (Cmax) averaging 0.21 mg/L. oup.comnih.govoup.com These metabolite concentrations become detectable in the blood between 4 and 8 hours after the parent drug's administration and can persist. oup.com Twenty-four hours after the dose, serum desmethyl ofloxacin concentrations were found to be 2-20% of the parent ofloxacin concentration. oup.com

Studies indicate that less than 5% of an administered dose of ofloxacin is recovered in the urine as the desmethyl metabolite. academicjournals.orgwho.intdrugs.com In healthy adults, between 65% and 90% of an ofloxacin dose is excreted unchanged in the urine within 48 hours, with approximately 3-6% of the dose being metabolized to desmethyl ofloxacin. pharmacompass.comfda.gov.phnih.gov Ofloxacin is also widely distributed to various body tissues and fluids, including blister fluid, cervix, lung tissue, ovary, prostatic fluid and tissue, skin, and sputum, with concentrations generally 0.8 to 1.5 times that of concurrent plasma levels. drugs.com While ofloxacin itself distributes into the cerebrospinal fluid (CSF), with peak concentrations often higher than in serum, specific data on this compound concentrations in CSF is less detailed. fda.gov.ph

Distribution Variability Across Patient Populations (e.g., healthy vs. renally impaired)

The distribution and elimination of this compound are significantly influenced by renal function. In individuals with normal renal function, the elimination of ofloxacin and its metabolites is efficient. ankemdernegi.org.tr However, in patients with renal insufficiency, the plasma half-life of ofloxacin is markedly prolonged. oup.comnih.gov

A study involving patients with end-stage chronic renal failure on hemodialysis revealed considerable variability in the pharmacokinetics of ofloxacin and its metabolites among individuals. oup.comnih.gov While this compound was found in all subjects, its removal by hemodialysis was variable and generally slight. oup.comnih.govoup.com In some patients, the concentrations of desmethyl ofloxacin were reduced by dialysis, but in others, they remained unchanged. oup.com This indicates that in patients with severe renal impairment, the accumulation of metabolites like this compound is a critical consideration. nih.gov The clearance of ofloxacin is reduced in patients with impaired renal function, necessitating dosage adjustments of the parent drug. who.int

Metabolism and Biotransformation

Ofloxacin undergoes limited metabolism in humans, with N-demethylation being one of the identified pathways, leading to the formation of this compound. researchgate.netacademicjournals.orgnih.gov

Enzymatic Pathways Involved in Demethylation

The biotransformation of ofloxacin to this compound occurs via N-demethylation. tandfonline.com This process involves the removal of a methyl group from the piperazinyl moiety of the ofloxacin molecule. researchgate.net While the specific enzymatic pathways, such as the cytochrome P450 (CYP) isoenzymes, responsible for the demethylation of ofloxacin are not extensively detailed in the provided search results, it is known that fluoroquinolones can undergo metabolism through various enzymatic reactions. For some fluoroquinolones, N-demethylation is a recognized metabolic route. fao.org

Interspecies Differences in Metabolism (e.g., rats, dogs, monkeys)

Studies have revealed significant interspecies differences in the metabolism of ofloxacin. In rats, dogs, and monkeys, this compound has been identified as a metabolite. nih.govtandfonline.com After oral administration of ¹⁴C-ofloxacin, three main metabolites were found in the excreta of all three species: the ester glucuronide of ofloxacin, unchanged ofloxacin, and this compound. tandfonline.com The formation of this compound indicates that N-demethylation is a common metabolic pathway across these species. tandfonline.com

However, the extent of metabolism varies. In rats, stereoselective glucuronidation is a major factor in the disposition of ofloxacin enantiomers. nih.gov In contrast, ofloxacin is only minimally metabolized in dogs and monkeys. nih.gov This highlights species-specific differences in the enzymes responsible for metabolizing ofloxacin.

Excretion and Elimination Pathways

The primary route of elimination for ofloxacin and its metabolites is through the kidneys. researchgate.netankemdernegi.org.tr In humans, approximately 65% to 80% of an oral dose of ofloxacin is excreted unchanged in the urine within 48 hours. academicjournals.orgwho.intdrugs.comdrugs.comwikipedia.org A smaller fraction, around 4% to 8%, is eliminated in the feces. academicjournals.orgwho.intdrugs.comdrugs.comwikipedia.org

This compound, along with ofloxacin N-oxide, accounts for less than 5% of the administered ofloxacin dose recovered in the urine. academicjournals.orgwho.intdrugs.com In patients with end-stage renal disease, this compound is only slightly and variably removed by hemodialysis. oup.comnih.gov This suggests that in cases of severe renal impairment, the elimination of this metabolite is significantly hindered, leading to its accumulation in the body. oup.comnih.gov The non-renal clearance of ofloxacin does not appear to differ significantly between healthy subjects and those with chronic renal failure. nih.gov

Renal Clearance of this compound

The kidneys are the primary route of elimination for ofloxacin and its metabolites. fda.gov Studies have shown that less than 5% of an administered oral dose of ofloxacin is recovered in the urine as this compound and ofloxacin N-oxide. fda.govnih.govacademicjournals.orgfda.gov Specifically, about 4-5% of the drug is recovered as these metabolites. academicjournals.orgoup.comasm.org This indicates that a small fraction of ofloxacin is metabolized to this compound, which is then excreted through the kidneys. fda.gov The pyridobenzoxazine ring in ofloxacin's structure appears to limit the extent of its metabolism. fda.govacademicjournals.org

Influence of Renal Impairment on Elimination Kinetics

In individuals with impaired renal function, the elimination of ofloxacin is significantly reduced. fda.gov This leads to a prolonged half-life of the parent drug. nih.govnih.gov Consequently, the elimination of its metabolites, including this compound, is also affected. In patients with end-stage renal failure, this compound is detectable in the serum for an extended period. oup.comnih.gov For instance, 24 hours after a dose of ofloxacin, serum concentrations of this compound were found to be 2-20% of the ofloxacin concentration in these patients. oup.com In patients undergoing continuous ambulatory peritoneal dialysis (CAPD), this compound accumulates in the serum and could still be detected five days after therapy cessation, with a mean elimination half-life of 45 ± 26 hours. researchgate.net

Impact of Hemodialysis on this compound Levels

Hemodialysis has a variable and generally slight effect on the removal of this compound from the blood. oup.comnih.govoup.com In a study involving patients with end-stage renal failure, hemodialysis reduced this compound concentrations in some patients, while in others, the levels remained unchanged. oup.com This variability suggests that hemodialysis is not a consistently effective method for removing this metabolite. oup.comnih.gov

Pharmacodynamic Activity of this compound

The pharmacodynamic activity of this compound is primarily its antimicrobial effect.

Antimicrobial Activity Profile

This compound, like its parent compound, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. ontosight.ai However, its potency is generally reduced.

This compound exhibits antibacterial activity, but it is generally less active than ofloxacin. researchgate.netnih.gov The demethylation of the piperazine (B1678402) ring reduces the compound's binding affinity to DNA gyrase, leading to lower potency. Some sources indicate that this compound has activity similar to enoxacin. oup.com

Mechanism of Action at the Molecular Level

The mechanism of action of this compound is not different from that of its parent compound, ofloxacin, and other fluoroquinolone antibiotics. nih.gov Its antibacterial effect is achieved through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting their function, this compound disrupts these vital cellular processes, ultimately leading to bacterial cell death.

However, the structural modification—the removal of a methyl group from the piperazine ring—reduces the binding affinity of this compound to these target enzymes. nih.gov This change is responsible for its diminished antibacterial activity compared to ofloxacin. asm.orgwikipedia.orgnih.gov The intact piperazine group is considered important for the potency of fluoroquinolones. nih.gov

Potential for Synergistic or Antagonistic Effects with Ofloxacin

The presence of the metabolite in serum and tissues, alongside the parent drug, means that it likely exerts an additive effect. While its individual activity is moderate, its contribution may be relevant to the total therapeutic outcome. wikipedia.orgnih.gov Studies on the photodegradation of ofloxacin have suggested that the resulting mixture of compounds, which would include various degradation products, can produce a greater bacteriostatic effect than predicted by the concentration of the parent drug alone. nih.gov This implies a collective, at least additive, effect of the parent drug and its related compounds. General studies on ofloxacin combined with other antibacterial agents typically show additive or indifferent effects, with synergy being occasional and antagonism rare. researchgate.net This general principle may extend to its own active metabolites, suggesting that this compound likely contributes positively, or at worst neutrally, to the antibacterial action of ofloxacin rather than antagonizing it.

Analytical Methodologies for N Desmethyl Ofloxacin Quantification

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), stands as the cornerstone for the separation and quantification of N-Desmethyl ofloxacin (B1677185). nih.govnih.gov These methods offer the necessary sensitivity and selectivity to distinguish N-Desmethyl ofloxacin from the parent drug and other related impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of this compound. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective, allowing for the simultaneous determination of ofloxacin and its degradation products, including this compound. nih.gov

The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation and quantification. A key challenge is resolving the this compound peak from the closely eluting ofloxacin peak. researchgate.net

A study detailed a gradient RP-HPLC method for separating ofloxacin and five of its related impurities. researchgate.net The method validation, conducted according to International Council for Harmonisation (ICH) guidelines, demonstrated the method's specificity, linearity, accuracy, precision, and robustness. researchgate.net The resolution between the this compound and ofloxacin peaks was found to be greater than 2.0, indicating a successful separation. researchgate.net

Another RP-HPLC method was developed and validated for the simultaneous determination of ofloxacin and its degradation products, including this compound (referred to as MOF). This method achieved separation of all compounds in under 15 minutes. The precision of the method was high, with a relative standard deviation (RSD) of 0.51% for the quantification of this compound. The limit of detection for this compound was 0.06 µg/mL. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDescriptionReference
Stationary PhaseC18 column researchgate.net
Mobile PhaseGradient elution with acetonitrile (B52724) and 0.1% triethylamine (B128534) (pH 3.5) researchgate.net
DetectionUV detection at 294 nm researchgate.net
Column Temperature60°C to achieve symmetric peak shapes researchgate.net
Retention Time of this compoundApproximately 21.935 minutes researchgate.net

HPLC methods have been successfully applied to quantify this compound in various biological fluids, which is essential for pharmacokinetic studies.

In a study involving patients with end-stage renal failure, HPLC with fluorescence detection was used to measure the concentrations of ofloxacin and its metabolites, this compound and ofloxacin N-oxide, in serum. oup.com The desmethyl metabolite was detected in all patients. oup.com

Another study investigated the kinetics of ofloxacin and its metabolites in the cerebrospinal fluid (CSF) of patients after intravenous administration. nih.govresearchgate.net Concentrations of ofloxacin, ofloxacin-N-oxide, and N-desmethyl-ofloxacin were determined by HPLC with fluorescence detection. nih.govresearchgate.net The results showed that N-desmethyl-ofloxacin passes less readily into the CSF compared to the parent drug. nih.govresearchgate.netnih.gov

Table 2: Reported Concentrations of this compound in Biological Matrices

Biological MatrixConcentrationStudy PopulationReference
SerumCmax of 0.21 mg/lHaemodialysis patients oup.com
Cerebrospinal Fluid (CSF)Lower penetration compared to ofloxacinPatients with occlusive hydrocephalus nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity compared to HPLC with UV or fluorescence detection, making them powerful tools for the quantification of this compound, especially at low concentrations. nih.govresearchgate.net

A multi-residue method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was developed for the quantification of 58 antibiotics and 26 of their metabolites, including this compound (dmOFX), in environmental matrices. nih.govd-nb.info This method utilized multiple reaction monitoring (MRM) for precise quantification. nih.govd-nb.info

High-resolution mass spectrometry (HRMS) is instrumental in the structural elucidation and identification of metabolites. conicet.gov.aruniversiteitleiden.nl The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. conicet.gov.ar

In the context of ofloxacin, HRMS has been used to characterize its transformation products. conicet.gov.ar While specific studies focusing solely on the HRMS identification of this compound are not prevalent, the technique is widely applied in metabolomics and drug degradation studies to identify unknown metabolites. universiteitleiden.nlresearchgate.netnih.gov The use of isotopically labeled standards, such as deuterated ofloxacin, in conjunction with HRMS can further aid in the structural confirmation of metabolites. conicet.gov.ar

Bioanalytical Method Development

The development of bioanalytical methods is fundamental for determining the concentration of drugs and their metabolites in biological matrices like plasma, serum, urine, and cerebrospinal fluid. rfppl.co.in These methods are crucial for pharmacokinetic assessments. rfppl.co.in

A bioanalytical method for this compound typically involves three main stages: sample preparation, chromatographic separation, and detection. rfppl.co.in Sample preparation is a critical step to remove interferences from the biological matrix. Techniques like protein precipitation and liquid-liquid extraction are commonly used. nih.govrfppl.co.inrjptonline.org

For instance, a sensitive LC-MS/MS method for determining ofloxacin in human plasma used protein precipitation with acetonitrile and methanol. nih.gov While this study focused on ofloxacin, similar principles are applied for its metabolites. The development and validation of such methods follow strict guidelines from regulatory authorities to ensure they are reliable and reproducible for their intended purpose. rfppl.co.inrjptonline.org

Microbiological Assays for Antimicrobial Activity Assessment

Microbiological assays are essential for determining the antimicrobial potency of this compound. These assays compare the inhibitory effect of the compound on microbial growth against a reference standard.

Parallel-Line Bioassay

The parallel-line bioassay is a method used to determine the relative potency of a substance by comparing its dose-response line with that of a standard. oup.comoup.com This technique can be applied to assess the antimicrobial activity of this compound. While specific parallel-line bioassay data for this compound is not extensively detailed in the provided results, the methodology is established for fluoroquinolones and their degradation products. oup.comoup.com It has been noted that this compound possesses moderate antibacterial activity. mdpi.com Some studies have indicated that drug metabolites like desmethyl ofloxacin can exhibit useful antimicrobial activity. oup.comoup.com

Microbial Assay for Risk Assessment (MARA)

The Microbial Assay for Risk Assessment (MARA) is a multispecies growth inhibition test that utilizes a panel of 11 different microorganisms to assess the toxicity of substances. nih.govnih.gov This assay provides a "toxic fingerprint" of a compound, indicating its spectrum of activity against various microbes. nih.govresearchgate.net

Quality Control and Assurance in this compound Analysis

Ensuring the accuracy and reliability of this compound quantification is paramount, particularly in the context of pharmaceutical quality control. This involves adherence to established guidelines and the implementation of rigorous validation procedures.

ICH Guidelines for Impurity Profiling

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances, such as this compound in ofloxacin preparations. jpionline.orgich.orgeuropa.eu According to ICH Q3A guidelines, impurities present at levels above a certain threshold must be reported, identified, and qualified. jpionline.orgich.org These guidelines mandate a summary of potential and actual impurities, including degradation products that may arise during synthesis and storage. ijpsonline.comich.org The process involves developing and validating analytical procedures to detect and quantify these impurities. ich.orgresearchgate.net

Establishment of Detection and Quantification Limits

A critical aspect of method validation is determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netwisdomlib.org

For this compound, various analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have established these limits. researchgate.netasm.orgnih.gov These limits are typically determined by analyzing a series of diluted solutions and are often defined by a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. researchgate.net

Table 1: Detection and Quantification Limits for this compound

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
RP-HPLC nih.govPharmaceutical Formulations0.06 µg/mLNot Specified
HPLC asm.orgSerumNot Specified0.0010 mg/L
HPLC asm.orgCerebrospinal Fluid (CSF)Not Specified0.00096 mg/L
Capillary Electrophoresis-LIF nih.govHuman UrineNot Specified100 ng/mL

Note: Data extracted from multiple sources. asm.orgnih.govnih.gov LIF refers to Laser-Induced Fluorescence detection.

Recovery Studies and Method Robustness

Recovery studies are performed to assess the accuracy of an analytical method by determining the amount of analyte that can be accurately measured in the presence of matrix effects. researchgate.netwisdomlib.org Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. researchgate.netinnovareacademics.inresearchgate.net

For this compound, recovery studies have been conducted on finished dosage forms, with average percentage recoveries typically ranging from 90.8% to 104.2%. researchgate.net Robustness is tested by intentionally altering parameters such as mobile phase composition, pH, column temperature, and flow rate. researchgate.netwisdomlib.orgresearchgate.net The consistency of results under these varied conditions demonstrates the method's reliability. researchgate.netinnovareacademics.in

Clinical and Translational Research Perspectives

Role of N-Desmethyl Ofloxacin (B1677185) in Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring drug concentrations in blood to individualize dosage regimens, with the goal of optimizing efficacy and minimizing toxicity. nih.gov For antibiotics like ofloxacin, TDM can be particularly important in critically ill patients or those with physiological changes that alter drug pharmacokinetics. nih.gov The presence of active metabolites, such as N-Desmethyl ofloxacin, adds a layer of complexity to the interpretation of TDM results, as these metabolites may contribute to both the therapeutic and toxic effects of the parent drug. nih.gov

High-performance liquid chromatography (HPLC) is a recommended method for the therapeutic drug monitoring of ofloxacin and its metabolites, allowing for their distinct measurement. nih.gov This is crucial because of the observed variability in the absorption and plasma half-life of ofloxacin, especially in certain patient populations. nih.gov

The kidneys are the primary route of elimination for ofloxacin. droracle.ai Consequently, patients with renal impairment are at a higher risk of drug accumulation. Studies have shown that the half-life of ofloxacin is significantly extended in patients with end-stage renal failure. nih.gov

This compound is also cleared by the kidneys, and its elimination is impaired in patients with renal dysfunction. Research has demonstrated that this compound accumulates in patients with end-stage renal failure and is only variably and slightly removed by hemodialysis. nih.gov This accumulation is a significant consideration when determining ofloxacin dosing regimens for this patient population, as the combined exposure to both the parent drug and its active metabolite could increase the risk of adverse effects. droracle.ai The monitoring of both ofloxacin and this compound is therefore recommended in these patients to guide dose adjustments. nih.gov

The table below summarizes the pharmacokinetic parameters of Ofloxacin and its metabolite, this compound, in patients with end-stage renal failure undergoing hemodialysis, based on a study where patients were administered a 600 mg oral dose of ofloxacin. nih.gov

CompoundCmax (mg/L)Tmax (hours)T1/2 (hours)AUC0-24 (mg/L·h)
Ofloxacin5.5 (± 1.97)3.9 (± 3.25)28 (± 17.37)83.1 (± 32.69)
This compound0.21Data Not AvailableData Not AvailableData Not Available

Contribution of this compound to Overall Antimicrobial Efficacy

The antimicrobial activity of this compound has been described as being similar to that of enoxacin, another fluoroquinolone antibiotic. oup.com In contrast, the other major metabolite, ofloxacin N-oxide, is considered inactive. oup.com The activity of this compound, while present, is generally less potent than the parent ofloxacin.

Detailed studies providing specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacteria are not widely available in published literature, which makes a precise quantification of its antimicrobial contribution challenging.

There is a lack of specific clinical studies designed to evaluate the direct influence of this compound concentrations on clinical outcomes in specific infections, such as urinary tract infections (UTIs) or respiratory tract infections. Clinical efficacy studies for ofloxacin in these conditions have demonstrated high success rates, but they have not typically differentiated the effects of the parent drug from its metabolites. nih.govnih.gov

Given that ofloxacin itself reaches high concentrations in respiratory tissues and urine, it is considered the primary driver of clinical efficacy. nih.govscielo.br The potential influence of this compound on clinical outcomes would be most pronounced in scenarios where its concentrations are elevated, such as in patients with severe renal impairment being treated for a UTI. In such cases, the local concentration of the active metabolite in the urinary tract could potentially contribute to bacterial eradication. However, without specific clinical data, this remains a theoretical consideration.

This compound as a Biomarker

Beyond its own potential therapeutic activity, this compound can serve as a biomarker in the clinical setting. nih.gov

The measurement of this compound alongside ofloxacin can provide valuable insights into the parent drug's exposure and metabolic pathway. The ratio of the metabolite to the parent drug can offer a glimpse into an individual's metabolic activity. For instance, an unusually high metabolite-to-parent drug ratio might suggest altered metabolic processes. clinical-laboratory-diagnostics.com

In the context of TDM, monitoring this metabolite is particularly crucial in patients with renal impairment. An increasing concentration of this compound can be an early indicator of impaired clearance, signaling the need for a downward adjustment of the ofloxacin dose to prevent potential toxicity from the accumulation of both compounds. nih.gov Therefore, this compound acts as a valuable biomarker for ensuring the safe use of ofloxacin in vulnerable patient populations.

Predictive Value in Patient Response or Adverse Events

The investigation into the predictive value of this compound concentrations in relation to patient therapeutic response and the incidence of adverse events is a nuanced area of clinical pharmacology. Current research provides limited direct evidence to conclusively establish this compound as a robust predictive biomarker for either treatment efficacy or the likelihood of adverse reactions. However, existing pharmacokinetic studies offer insights into the metabolite's behavior, which may lay the groundwork for future investigations into its predictive capacity.

Detailed research into the pharmacokinetics of ofloxacin and its metabolites has been conducted, particularly in specific patient populations such as those with renal impairment. A study involving patients with end-stage chronic renal failure undergoing hemodialysis demonstrated that this compound is a detectable metabolite in all subjects after oral administration of ofloxacin. oup.comoup.com In this patient group, the peak serum concentrations (Cmax) of this compound were observed, although these levels were relatively low compared to the parent drug. oup.comoup.com

The following table summarizes the pharmacokinetic parameters of this compound in a specific patient population, which is foundational for any future studies on its predictive value.

Patient PopulationThis compound Cmax (mg/L)DetectabilityReference
End-stage renal failure patients on hemodialysis0.21Detected in all patients oup.comoup.com

Currently, there is insufficient data to construct a comprehensive table linking varying levels of this compound to the probability of specific patient responses or adverse events. The establishment of such a predictive relationship would necessitate prospective clinical trials designed to correlate metabolite concentrations with detailed clinical outcome data. Without such studies, the role of this compound as a predictive biomarker remains speculative.

Environmental and Degradation Studies of N Desmethyl Ofloxacin

Photodegradation of Ofloxacin (B1677185) and Formation of N-Desmethyl Ofloxacin

Photodegradation, or the breakdown of compounds by light, is considered a primary degradation pathway for ofloxacin in natural water environments. frontiersin.org This process leads to the formation of various by-products, including this compound. oatext.com

The transformation of ofloxacin into this compound is significantly influenced by the type of light and various environmental factors. Studies have shown that both simulated sunlight and UV radiation can induce the degradation of ofloxacin. oatext.comijcmas.com The rate of this degradation is often accelerated under specific conditions.

For instance, in one study, the maximum photooxidation of ofloxacin under sunlight was achieved after 350 minutes of irradiation. oatext.com The efficiency of photodegradation can vary significantly between different light sources; the process is often much faster under a high-pressure mercury lamp compared to a xenon lamp. researchgate.net

Several environmental parameters can affect the rate of ofloxacin degradation and, consequently, the formation of its metabolites:

pH: The pH of the water can influence the chemical state of the ofloxacin molecule and affect its susceptibility to photodegradation.

Temperature: Higher temperatures can increase the rate of photochemical reactions. One study noted optimal degradation at a temperature of 35°C ± 5°C. oatext.com

Water Matrix: The composition of the water plays a crucial role. The photodegradation rate of ofloxacin has been observed to be quickest in natural seawater, followed by artificial seawater, and then distilled water. researchgate.net Dissolved organic matter (DOM) in aquatic environments can also affect the indirect photodegradation of ofloxacin. frontiersin.org

Table 1: Conditions for Ofloxacin Photooxidation and Metabolite Formation This table summarizes the experimental conditions that led to the formation of this compound (referred to as MOF) from Ofloxacin (OFL) degradation.

ParameterValue
Initial Ofloxacin Conc.1 mg/L
Light SourceSunlight
pH6.5
Temperature35°C ± 5°C
Irradiation Time350 min
Ofloxacin Removal Yield82%
Final this compound Conc.0.075 mg/L

Data sourced from a 2018 study on the photodegradation of ofloxacin. oatext.com

The photodegradation of ofloxacin is a complex process that can proceed through several transformation routes, leading to a variety of by-products. This compound is identified as a key photooxidation metabolite. oatext.com Its formation involves the removal of a methyl group from the piperazine (B1678402) ring of the parent ofloxacin molecule.

Research has identified two primary transformation pathways for ofloxacin under photolytic and photocatalytic treatment:

Opening of the piperazinyl ring: This involves the cleavage of the piperazine structure, a common degradation route for fluoroquinolones. unic.ac.cynih.gov

Decarboxylation: This pathway involves the removal of the carboxyl group from the quinolone core. unic.ac.cy

Alongside this compound, other by-products such as 9-piperazino ofloxacin have also been identified during the photooxidation of ofloxacin. oatext.com The specific by-products formed can depend on the degradation conditions.

Presence and Persistence in Environmental Samples

As a metabolite of a widely used antibiotic, this compound is of interest in environmental monitoring. researchgate.net The parent compound, ofloxacin, is frequently detected in various environmental compartments due to its high solubility, mobility in water, and the fact that a significant portion is excreted unmetabolized. frontiersin.orgntu.ac.uk

The parent compound, ofloxacin, has been detected at concentrations up to tens of micrograms per liter (µg/L) in wastewater treatment plants and at hundreds of nanograms per liter (ng/L) in surface water. frontiersin.org Given that this compound is a direct transformation product, its presence is expected in these same environments. Analytical methods using ultra-performance liquid chromatography coupled with tandem mass spectrometry have been developed to quantify antibiotic metabolites, including N-desmethyl forms, in wastewater, indicating their recognized presence in such matrices. researchgate.net

Ecotoxicological Implications

While specific ecotoxicological data for this compound is limited, the study of ofloxacin's degradation products provides important insights. It has been observed that the intermediate products generated from the photolysis of ofloxacin can exhibit higher toxicity than the parent compound. researchgate.net Toxicity tests using the marine alga Isochrysis galbana showed that the initial by-products of ofloxacin's photodegradation were more hazardous, although the toxicity decreased as the degradation reaction proceeded over time. researchgate.net This suggests that the initial transformation of ofloxacin in the environment, which leads to the formation of this compound and other intermediates, could represent a period of increased ecotoxicological risk.

Future Research Directions and Unanswered Questions

Advanced Analytical Techniques for Enhanced Characterization

The accurate detection and characterization of N-Desmethyl ofloxacin (B1677185) in various matrices, from pharmaceutical preparations to biological samples, are crucial for both quality control and clinical monitoring. While High-Performance Liquid Chromatography (HPLC) is a commonly used method, future research should focus on the development and application of more advanced analytical techniques.

Future research should explore:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS): This would offer higher resolution, sensitivity, and specificity for quantifying trace levels of N-Desmethyl ofloxacin and its potential isomers in complex biological fluids.

Chiral Chromatography Methods: Ofloxacin is a racemic mixture, and its metabolism can be stereoselective. Developing robust chiral separation methods is essential to distinguish between the enantiomers of this compound and to study their individual pharmacokinetic and pharmacodynamic profiles. researchgate.net

Capillary Electrophoresis (CE): CE presents an alternative with high separation efficiency and minimal sample consumption, which could be optimized for the routine analysis of this compound in quality control laboratories. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques could be employed for the unambiguous structural elucidation of this compound and any further degradation products, providing deeper insights into its chemical properties.

These advanced methods will enable more precise quantification and characterization, which is fundamental for the other research areas outlined below.

Detailed Pharmacokinetic-Pharmacodynamic Modeling of this compound

Pharmacokinetic studies have measured the serum concentrations of this compound in specific patient populations, such as those with end-stage renal failure. nih.gov One study noted a mean maximum concentration (Cmax) of 0.21 mg/L for the desmethyl metabolite in these patients. nih.gov However, comprehensive models that describe its absorption, distribution, metabolism, and excretion (ADME) in diverse populations are needed.

Pharmacokinetic-pharmacodynamic (PK/PD) modeling establishes a mathematical relationship between drug exposure and its pharmacological effect. mdpi.com For this compound, this would involve correlating its concentration over time with its antibacterial activity. nih.gov Future research in this area should aim to:

Develop robust population PK models for this compound to understand variability in patients with different demographic and clinical characteristics. mdpi.com

Determine key PD indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), which are predictive of the antibacterial effect of fluoroquinolones. researchgate.net

Pharmacokinetic Parameters of this compound in Patients with End-Stage Renal Failure nih.gov
ParameterValueUnit
Mean Cmax0.21mg/L

Exploration of this compound's Biological Activities Beyond Antimicrobial Effects

While this compound is known to possess some antibacterial activity, its broader biological effects are largely unexplored. nih.govnih.gov The parent class of drugs, fluoroquinolones, is associated with a range of adverse effects, including those affecting tendons, the central nervous system, and glucose metabolism. wikipedia.org It is plausible that metabolites could contribute to these off-target effects.

Unanswered questions that require investigation include:

Cytotoxicity: Does this compound exhibit cytotoxic effects on mammalian cell lines, such as tenocytes, neurons, or pancreatic beta cells? This could provide insight into the mechanisms behind fluoroquinolone-associated toxicities.

Enzyme Inhibition: Could this metabolite interact with human enzymes, such as topoisomerases or cytochrome P450 enzymes, potentially leading to drug-drug interactions or other adverse effects?

Immunomodulatory Effects: Do this compound and other fluoroquinolone metabolites have any effect on immune cell function, which could relate to hypersensitivity reactions or other immune-mediated adverse events?

Investigating these potential biological activities is crucial for a complete safety assessment of ofloxacin.

Studies on Long-Term Effects and Accumulation in Specific Tissues

A significant concern with some fluoroquinolones is the potential for long-term or delayed adverse effects, such as tendinopathy, which can occur months after treatment cessation. wikipedia.org This raises questions about the potential for the drug or its metabolites to accumulate in certain tissues and exert prolonged effects.

Future research should focus on:

Tissue Distribution Studies: Animal models could be used to investigate the distribution and accumulation of this compound in specific tissues, particularly those with low vascularization like tendons and cartilage.

Long-Term Exposure Models: In vitro or in vivo models of long-term exposure to clinically relevant concentrations of this compound could help to identify any cumulative toxicity.

Biomarker Identification: Research into biomarkers that could indicate tissue accumulation or early signs of toxicity related to this compound would be highly valuable for clinical monitoring.

Understanding the long-term fate and effects of this metabolite is a critical step toward mitigating the risks associated with ofloxacin therapy.

Development of Strategies for Controlling this compound Levels in Pharmaceutical Manufacturing

This compound is recognized as a specified impurity in ofloxacin (Ofloxacin EP Impurity E). nih.gov The control of impurities is a fundamental aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

Future efforts in this area should be directed towards:

Q & A

Q. What analytical methods are recommended for identifying and quantifying N-Desmethyl ofloxacin in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity and specificity. For impurity profiling, reverse-phase HPLC with UV detection at 294 nm is effective, as described in pre-formulation studies . Ensure calibration curves are validated using reference standards (e.g., CAS 82419-52-1) and include robustness testing for pH and mobile phase composition .

Q. How can researchers synthesize this compound for use as a reference standard?

Methodological Answer: Synthesis typically involves demethylation of ofloxacin using controlled enzymatic or chemical methods. For reproducible results, employ ethyl cellulose and dichloromethane in solvent-based reactions, followed by purification via column chromatography. Confirm purity (>98%) using nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy .

Q. What are the key physicochemical properties of this compound critical for stability studies?

Methodological Answer: Key properties include solubility in polar solvents (e.g., ethanol, water), partition coefficient (log P), and thermal stability. Determine solubility via shake-flask methods and melting point (MP) via differential scanning calorimetry (DSC). Stability under varying pH (1.2–7.4) and light exposure should be assessed using accelerated degradation protocols .

Advanced Research Questions

Q. How does the presence of this compound as an impurity impact the pharmacokinetics and efficacy of ofloxacin?

Methodological Answer: Conduct comparative in vivo studies using animal models (e.g., rabbits) to measure plasma concentration-time profiles. Use LC-MS/MS to quantify parent drug and metabolite levels. Assess microbiological efficacy against Gram-negative pathogens (e.g., Pasteurella multocida) via minimum inhibitory concentration (MIC) assays. Note that impurities may alter bioavailability by competing for metabolic pathways .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer: Perform forced degradation studies using hydrogen peroxide (3–30%) and monitor degradation products via HPLC-UV/HRMS. Compare results across laboratories by standardizing parameters (temperature, excipient interactions). Reference ECHA’s chemical stability guidelines and validate findings with peer-reviewed protocols .

Q. How can researchers design a study to evaluate the synergistic effects of this compound with natural compounds (e.g., grape seed extract) against resistant bacterial strains?

Methodological Answer: Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs). Combine sub-MIC doses of this compound with grape seed extract and assess bacterial viability via time-kill curves. Include histopathological analysis (e.g., liver/kidney tissue sections) to evaluate toxicity in animal models .

Q. What methodologies are recommended for detecting trace levels of this compound in environmental samples?

Methodological Answer: Solid-phase extraction (SPE) followed by ultra-high-performance LC (UHPLC) with tandem MS provides detection limits <1 ng/L. Validate recovery rates using spiked water samples and account for matrix effects via isotope-labeled internal standards (e.g., deuterated analogs) .

Methodological Best Practices

  • Data Validation : Cross-reference analytical results with databases like ChemSpider (InChI: WKRSSAPQZDHYRV-UHFFFAOYSA-N) and ensure compliance with ICH Q3B guidelines for impurity reporting .
  • Experimental Reproducibility : Document all synthesis and analysis steps in supplementary materials, including raw spectral data and statistical codes .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.